molecular formula C16H10F3N5O4 B2453279 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide CAS No. 1396793-35-3

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Cat. No.: B2453279
CAS No.: 1396793-35-3
M. Wt: 393.282
InChI Key: YJUVYQBTMCXMKN-UHFFFAOYSA-N
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Description

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H10F3N5O4 and its molecular weight is 393.282. The purity is usually 95%.
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Scientific Research Applications

Functionalization of Oxazolo[4,5-b]pyrazines

  • Research Context : The functionalization of oxazolo[4,5-b]pyrazines, obtained from reactions involving 2,3-dichloropyrazine and carboxamides, was explored through deprotometallation methods.
  • Application : The study explored different functionalization techniques, including lithio derivative formation and iodolysis, revealing insights into regioselectivities based on the presence of different substituent groups.
  • Source : (Bisballe et al., 2018).

Synthesis and Biological Evaluation of Linezolid Analogues

  • Research Context : The synthesis of novel compounds structurally related to Linezolid, including oxazol-5(4H)-one derivatives, was achieved using pyrazine-2-carboxamide.
  • Application : These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents.
  • Source : (Rajurkar & Pund, 2014).

Oxidative Rearrangement in Drug Candidates

  • Research Context : The study focused on the ex vivo oxidation of a drug candidate, AZD9819, which underwent rearrangement to form a five-membered oxazole derivative.
  • Application : This finding highlights the importance of understanding the oxidative stability of drug candidates, particularly for those containing the pyrazinone-carboxamide core.
  • Source : (Gu et al., 2015).

Synthesis of Benzamide-Based Antivirals

  • Research Context : A new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives was developed.
  • Application : These compounds were tested for their anti-influenza A virus activity, indicating potential applications in antiviral drug development.
  • Source : (Hebishy et al., 2020).

Synthesis of Pyrazinamide Derivatives as Growth Inhibitors

  • Research Context : Research focused on the synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives.
  • Application : These derivatives exhibited promising effects against the growth of Leuconostoc sp. and other microorganisms, underscoring their potential as antimicrobial agents.
  • Source : (Abdelwahab et al., 2007).

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O4/c17-16(18,19)28-10-3-1-9(2-4-10)22-14(26)12-8-27-15(23-12)24-13(25)11-7-20-5-6-21-11/h1-8H,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVYQBTMCXMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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